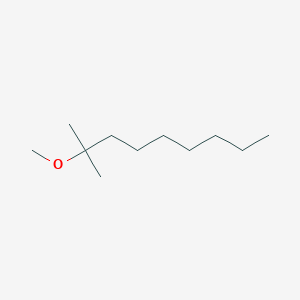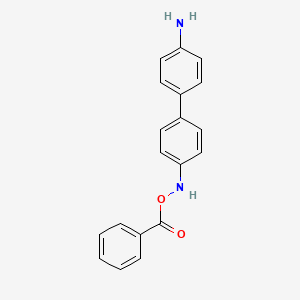![molecular formula C22H25ClN2OS B14444712 8-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]-8-azabicyclo[3.2.1]octan-3-ol CAS No. 73805-93-3](/img/structure/B14444712.png)
8-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]-8-azabicyclo[3.2.1]octan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]-8-azabicyclo[321]octan-3-ol is a complex organic compound that belongs to the class of phenothiazine derivatives Phenothiazines are known for their diverse pharmacological properties, including antipsychotic and antiemetic effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]-8-azabicyclo[3.2.1]octan-3-ol typically involves multiple steps, starting with the preparation of the phenothiazine core. The phenothiazine core can be synthesized through the reaction of 2-chloroaniline with sulfur and an oxidizing agent. The resulting 2-chlorophenothiazine is then reacted with 1,3-dibromopropane to introduce the propyl chain. Finally, the azabicyclo[3.2.1]octane moiety is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]-8-azabicyclo[3.2.1]octan-3-ol undergoes various chemical reactions, including:
Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the compound can lead to the formation of dihydrophenothiazine derivatives.
Substitution: The chlorine atom on the phenothiazine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrophenothiazine derivatives.
Substitution: Various substituted phenothiazine derivatives depending on the nucleophile used.
Scientific Research Applications
8-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]-8-azabicyclo[3.2.1]octan-3-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with cellular receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of psychiatric disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with various molecular targets, including dopamine receptors. The compound binds to these receptors and modulates their activity, leading to changes in neurotransmitter levels and signaling pathways. This interaction is believed to underlie its pharmacological effects, such as antipsychotic and antiemetic properties.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-10H-phenothiazine: A simpler phenothiazine derivative with similar pharmacological properties.
3-(2-Chloro-10H-phenothiazin-10-yl)propanamine: Another phenothiazine derivative with a different side chain.
N,N-Dimethyl-3-(2-chloro-10H-phenothiazin-10-yl)propanamine: A derivative with a dimethylamino group.
Uniqueness
8-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]-8-azabicyclo[3.2.1]octan-3-ol is unique due to its azabicyclo[3.2.1]octane moiety, which imparts distinct structural and pharmacological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
73805-93-3 |
|---|---|
Molecular Formula |
C22H25ClN2OS |
Molecular Weight |
401.0 g/mol |
IUPAC Name |
8-[3-(2-chlorophenothiazin-10-yl)propyl]-8-azabicyclo[3.2.1]octan-3-ol |
InChI |
InChI=1S/C22H25ClN2OS/c23-15-6-9-22-20(12-15)25(19-4-1-2-5-21(19)27-22)11-3-10-24-16-7-8-17(24)14-18(26)13-16/h1-2,4-6,9,12,16-18,26H,3,7-8,10-11,13-14H2 |
InChI Key |
FVXMKGRYMOKOFX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC1N2CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


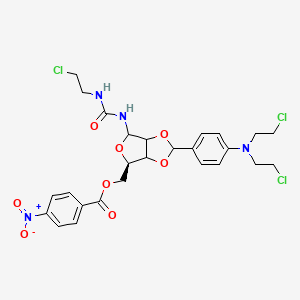
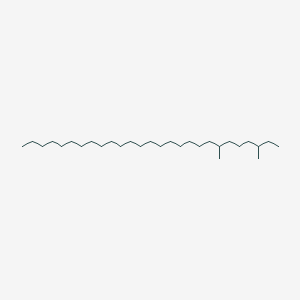
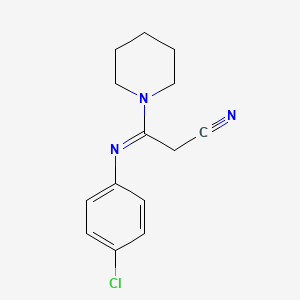
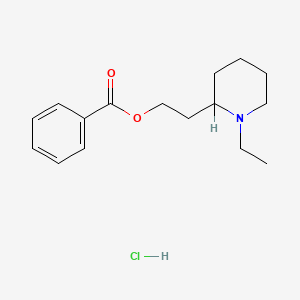
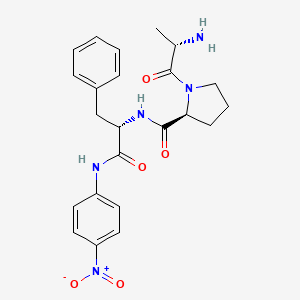
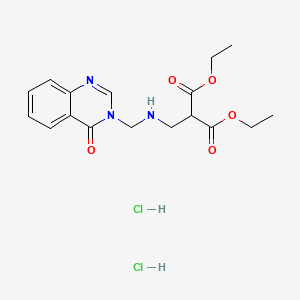
![[3-(4-Tert-butylphenyl)-2-methylpropyl] acetate](/img/structure/B14444674.png)


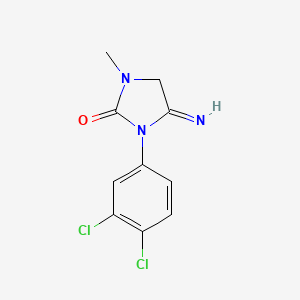
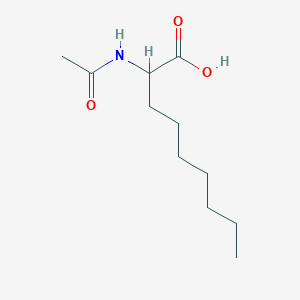
![Spiro[11.12]tetracosan-13-one](/img/structure/B14444706.png)
